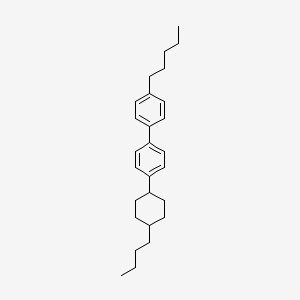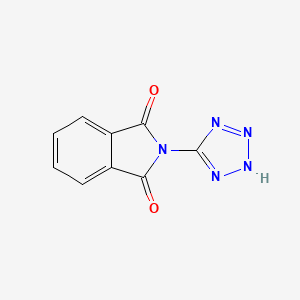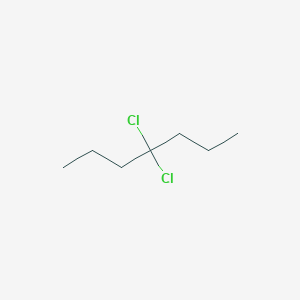
4,4-Dichloroheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2. It is a chlorinated hydrocarbon, specifically a dichlorinated derivative of heptane. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloroheptane typically involves the chlorination of heptane. This can be achieved through a free radical halogenation process, where heptane is exposed to chlorine gas under ultraviolet light or heat. The reaction proceeds as follows:
C7H16+Cl2→C7H14Cl2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where heptane and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4,4-Dichloroheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While less common, oxidation can lead to the formation of chlorinated alcohols or ketones, and reduction can remove chlorine atoms to revert to heptane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 4-chloroheptanol.
Elimination: Formation of 4-chloroheptene.
Oxidation: Formation of 4-chloroheptanone.
Reduction: Formation of heptane.
科学的研究の応用
4,4-Dichloroheptane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigating the effects of chlorinated hydrocarbons on biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 4,4-Dichloroheptane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion.
類似化合物との比較
Similar Compounds
- 2,4-Dichloroheptane
- 3,4-Dichloroheptane
- 4,4-Dichlorooctane
Uniqueness
4,4-Dichloroheptane is unique due to the positioning of the chlorine atoms on the fourth carbon, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 2,4-Dichloroheptane, the steric and electronic effects differ, leading to variations in reaction rates and product distributions.
特性
CAS番号 |
89796-76-9 |
|---|---|
分子式 |
C7H14Cl2 |
分子量 |
169.09 g/mol |
IUPAC名 |
4,4-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-3-5-7(8,9)6-4-2/h3-6H2,1-2H3 |
InChIキー |
DLEUJDNDBMGGLN-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
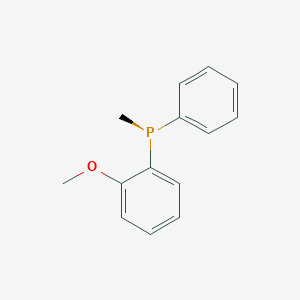
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

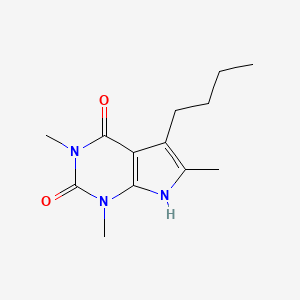
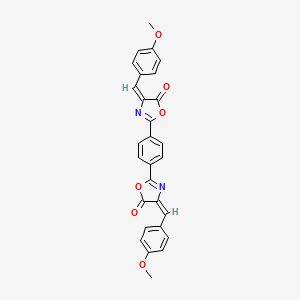
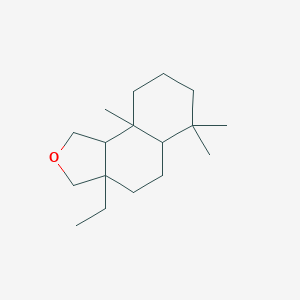
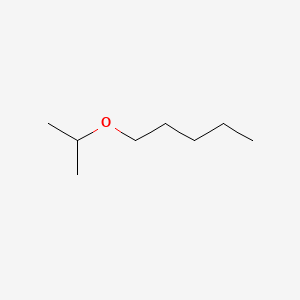
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)
